9,9-Dimethyl-9H-xanthen-4-amine

Description

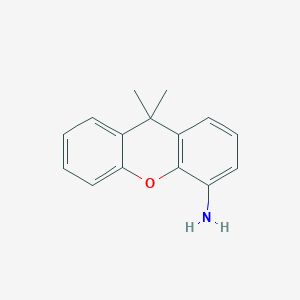

9,9-Dimethyl-9H-xanthen-4-amine is an organic molecule that merges the rigid, heterocyclic framework of xanthene with a strategically placed amine group. The core structure, a dibenzo[b,e]pyran system, provides a conformationally restricted backbone, while the amine functionality introduces a site of reactivity and potential for further molecular elaboration. This combination makes it a compound of interest for applications ranging from materials science to synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

919991-64-3 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

9,9-dimethylxanthen-4-amine |

InChI |

InChI=1S/C15H15NO/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9H,16H2,1-2H3 |

InChI Key |

RZNOQAYGVFPBGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)N)OC3=CC=CC=C31)C |

Origin of Product |

United States |

Advanced Organic Synthesis and Derivatization Strategies of 9,9 Dimethyl 9h Xanthen 4 Amine

Diverse Chemical Transformations at the Amine Moiety

The primary amine at the C-4 position of the xanthene ring serves as a potent nucleophile and a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of a wide array of functional groups, profoundly modifying the molecule's steric and electronic properties.

N-Alkylation and N-Acylation Reactions for Amine Functionalization

The functionalization of the 4-amino group via N-alkylation and N-acylation represents a fundamental approach to derivatization.

N-Alkylation: Standard N-alkylation methods can be readily applied to introduce one or two alkyl substituents to the amine. Reaction of 9,9-Dimethyl-9H-xanthen-4-amine with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) in a polar aprotic solvent like acetonitrile (B52724) or DMF would yield the corresponding secondary or tertiary amines.

N-Acylation: The amine can be converted into a variety of amides and sulfonamides through N-acylation. This is typically achieved by reacting the amine with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base like triethylamine (B128534) or pyridine (B92270). For instance, reaction with benzenesulfonyl chloride in chloroform (B151607) can yield the corresponding N-(9,9-dimethyl-9H-xanthen-4-yl)benzenesulfonamide, a transformation analogous to that reported for related 4-aminoxanthenone systems. researchgate.net These reactions are generally high-yielding and provide access to a diverse library of derivatives.

| Reagent | Product Name | Class |

| Acetyl Chloride | N-(9,9-dimethyl-9H-xanthen-4-yl)acetamide | Amide |

| Benzoyl Chloride | N-(9,9-dimethyl-9H-xanthen-4-yl)benzamide | Amide |

| Methanesulfonyl Chloride | N-(9,9-dimethyl-9H-xanthen-4-yl)methanesulfonamide | Sulfonamide |

| Benzyl Bromide | N-benzyl-9,9-dimethyl-9H-xanthen-4-amine | Secondary Amine |

| Iodomethane (excess) | N,N,9,9-tetramethyl-9H-xanthen-4-amine | Tertiary Amine |

Synthesis of Amide and Urea (B33335) Derivatives

Building upon N-acylation, the synthesis of amide derivatives is a cornerstone of functionalization. Beyond simple acyl chlorides, coupling with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC, HATU) provides a mild and efficient route to a vast range of amides.

Urea derivatives, which are important pharmacophores and structural motifs, can be synthesized from the 4-amine precursor. nrochemistry.com The most direct method involves the reaction of the primary amine with an appropriate isocyanate (R-N=C=O) in a solvent like THF or dichloromethane. This reaction is typically rapid and proceeds without the need for a catalyst. Alternatively, sequential treatment with a phosgene (B1210022) equivalent followed by a different amine can be used to generate unsymmetrical ureas. These urea derivatives introduce hydrogen-bond donor and acceptor sites, significantly altering the molecule's intermolecular interaction potential. nih.gov

| Reagent | Product Name | Class |

| Phenyl Isocyanate | 1-(9,9-dimethyl-9H-xanthen-4-yl)-3-phenylurea | Urea |

| Methyl Isocyanate | 1-(9,9-dimethyl-9H-xanthen-4-yl)-3-methylurea | Urea |

| Triphosgene, then Aniline | 1-(9,9-dimethyl-9H-xanthen-4-yl)-3-phenylurea | Urea |

Cyclization Reactions Utilizing the Amine for Heterocycle Formation

The 4-amino group, in conjunction with the adjacent aromatic ring, can participate in cyclization reactions to form fused heterocyclic systems. These transformations dramatically increase the structural complexity and planarity of the molecule.

One potential strategy is the Skraup synthesis to form a fused quinoline (B57606) ring. By treating this compound with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene), a wikipedia.orgwikipedia.orgoxazino[2,3,4-kl]acridine core could be constructed. wikipedia.orgwordpress.com This classic, albeit harsh, reaction involves the in-situ formation of acrolein from glycerol, followed by Michael addition of the amine, cyclization, and oxidation.

A milder alternative involves the Friedländer annulation , where the amine reacts with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of an acid or base catalyst to yield a fused pyridine ring. Such reactions would expand the aromatic system, significantly influencing its photophysical and electronic properties.

Strategic Derivatization of the 9,9-Dimethyl-9H-xanthene Backbone

While the amine offers a rich site for functionalization, the xanthene backbone itself can be strategically derivatized. These modifications are crucial for tuning the steric bulk, solubility, and electronic properties, particularly for applications in catalysis.

Halogenation and Subsequent Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-P, C-C bond formation)

The functionalization of the xanthene core at the 4- and 5-positions is famously exemplified by the synthesis of the Xantphos ligand. The original synthesis involves a double directed ortho-metalation of 9,9-dimethylxanthene (B1361183) using sec-butyllithium, followed by quenching with chlorodiphenylphosphine (B86185) to form two C-P bonds. numberanalytics.com A similar mono-lithiation could be envisioned on a protected 4-amino derivative to install a single phosphine (B1218219) group at the 5-position.

Alternatively, halogenation of the aromatic rings provides a versatile entry point for a host of metal-catalyzed cross-coupling reactions. After protecting the 4-amino group (e.g., as an amide), electrophilic halogenation with reagents like N-Bromosuccinimide (NBS) or iodine monochloride (ICl) would likely functionalize the electron-rich positions of the xanthene core. The resulting aryl halides are valuable substrates for:

Buchwald-Hartwig Amination (C-N bond formation): Palladium-catalyzed coupling with primary or secondary amines to introduce additional amino groups. nrochemistry.comresearchgate.net

Suzuki-Miyaura Coupling (C-C bond formation): Palladium-catalyzed reaction with boronic acids to form biaryl structures or introduce alkyl/alkenyl groups.

Negishi Coupling (C-C bond formation): Palladium- or nickel-catalyzed coupling with organozinc reagents.

C-P Coupling: Palladium- or nickel-catalyzed reaction with secondary phosphines or phosphine oxides to install phosphorus-containing ligands, creating analogues of well-known catalysts.

| Reaction Name | Reagents (Example) | Bond Formed | Product Type |

| Buchwald-Hartwig Amination | 5-Bromo-9,9-dimethyl-9H-xanthen-4-amine (protected), Morpholine, Pd catalyst, Ligand (e.g., Xantphos), Base | C-N | 5-Morpholino-9,9-dimethyl-9H-xanthen-4-amine derivative |

| Suzuki Coupling | 5-Bromo-9,9-dimethyl-9H-xanthen-4-amine (protected), Phenylboronic acid, Pd catalyst, Base | C-C | 5-Phenyl-9,9-dimethyl-9H-xanthen-4-amine derivative |

| C-P Coupling | 5-Bromo-9,9-dimethyl-9H-xanthen-4-amine (protected), Diphenylphosphine, Pd catalyst, Base | C-P | 5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-amine derivative |

| Stille Coupling | 5-Bromo-9,9-dimethyl-9H-xanthen-4-amine (protected), Tributyl(vinyl)stannane, Pd catalyst | C-C | 5-Vinyl-9,9-dimethyl-9H-xanthen-4-amine derivative |

Selective Functionalization at Peripheral Positions of the Xanthene Ring

Achieving selective functionalization at positions other than C4 requires careful consideration of the directing effects of the existing substituents. The ether oxygen of the xanthene ring is an ortho, para-director, activating the 2, 4, 5, and 7 positions for electrophilic attack. The 4-amino group is also a powerful activating ortho, para-director.

Therefore, in electrophilic substitution reactions on this compound, the incoming electrophile would be strongly directed to the C-2 and C-5 positions. The C-3 position is meta to the oxygen and ortho to the amine, while C-5 is ortho to the oxygen and ortho to the amine (via the second aromatic ring). This electronic bias allows for the selective introduction of functional groups like nitro (using HNO₃/H₂SO₄) or halogen (using Br₂/FeBr₃) at these peripheral sites, leaving the C-7 position less reactive. Subsequent reduction of a newly introduced nitro group or cross-coupling of a halide provides a pathway to multifunctionalized xanthene derivatives.

Modular Approaches for the Synthesis of Complex Amine-Functionalized Xanthene Architectures

The strategic derivatization of this compound into more complex architectures relies on a variety of robust and high-yielding synthetic methodologies. These modular approaches can be broadly categorized into several key transformation types, each allowing for the introduction of specific structural motifs and functionalities.

Key among these are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which facilitates the formation of N-aryl and N-heteroaryl bonds. This powerful tool enables the connection of the xanthene amine to a wide range of aromatic and heteroaromatic systems, significantly expanding the structural diversity of the resulting molecules. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and functional group tolerance in these transformations. chembk.comacs.orgcommonorganicchemistry.comsigmaaldrich.com

Another important modular strategy is the formation of amides and related functionalities. Standard peptide coupling conditions, often employing reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with activators such as 1-hydroxybenzotriazole (B26582) (HOBt), allow for the straightforward reaction of the primary amine with a vast library of carboxylic acids. nih.gov This approach is fundamental for building peptidic or other complex acyl structures appended to the xanthene core.

Furthermore, the synthesis of urea and thiourea (B124793) derivatives represents a facile method for introducing another layer of structural and functional diversity. The reaction of this compound with various isocyanates or isothiocyanates provides a direct route to these valuable motifs. researchgate.netnih.govrsc.org These urea and thiourea linkages can act as hydrogen bond donors and acceptors, influencing the conformational properties and intermolecular interactions of the final architectures.

These modular strategies, often used in combination, provide a powerful synthetic arsenal (B13267) for the targeted design and construction of complex amine-functionalized xanthene architectures with tailored properties.

Representative Modular Derivatization Reactions of this compound

| Starting Material | Reagent/Catalyst | Reaction Type | Product Type |

| This compound | Aryl Halide, Palladium Catalyst, Ligand | Buchwald-Hartwig Amination | N-Aryl-9,9-dimethyl-9H-xanthen-4-amine |

| This compound | Carboxylic Acid, EDC, HOBt | Amide Coupling | N-(9,9-dimethyl-9H-xanthen-4-yl)amide |

| This compound | Isocyanate | Urea Formation | 1-(9,9-dimethyl-9H-xanthen-4-yl)urea |

| This compound | Isothiocyanate | Thiourea Formation | 1-(9,9-dimethyl-9H-xanthen-4-yl)thiourea |

Catalysis Research and Ligand Design Incorporating Xanthene Based Amine Derivatives

Principles of Xanthene-Derived Ligand Design

The efficacy of a catalyst is intimately linked to the architecture of its coordinating ligands. Xanthene-based ligands, particularly those functionalized at the 4- and 5-positions, offer a privileged platform for catalyst design due to a unique combination of structural rigidity, a well-defined geometry, and the potential for electronic and steric tuning.

Electronic and Steric Modulation through Amine and Other Substituents

The amine functionality at the 4-position of the 9,9-dimethyl-9H-xanthene scaffold introduces a key point for electronic and steric modulation. The nitrogen atom of the amine is a strong σ-donor, which can increase the electron density at the metal center. This enhanced electron density can, in turn, influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.

Furthermore, the amine group can be readily functionalized. For instance, substitution on the nitrogen atom allows for the introduction of various alkyl or aryl groups. These substituents can exert profound steric effects, creating a chiral pocket around the metal center or controlling substrate access. This steric hindrance is a powerful tool for influencing selectivity in catalytic reactions. Both electronic and steric factors are considered to contribute to the performance of various ligands. In some systems, decreasing the basicity of the coordinating atom has been shown to increase enantioselectivity, while steric characteristics may play a less critical role than electronic features in achieving high regioselectivity.

Geometric Considerations: Bite Angle Influence on Catalytic Activity

A critical geometric parameter in the design of bidentate ligands is the "bite angle," defined as the angle between the two coordinating atoms and the metal center (P-M-P angle in phosphine (B1218219) ligands). The rigid xanthene backbone enforces a wide bite angle in its derivatives. For the closely related and extensively studied ligand Xantphos, this angle is approximately 108-112°. uva.nl

This wide bite angle has significant consequences for catalytic activity and selectivity. In transition metal complexes, it can favor specific coordination geometries and influence the stability of catalytic intermediates. For example, in square planar complexes, a wider bite angle can promote the formation of catalytically active species. In reactions like hydroformylation, the bite angle is known to be a key determinant of the regioselectivity (linear vs. branched product). A clear trend of increasing selectivity for linear aldehyde formation with an increasing natural bite angle has been observed in rhodium-catalyzed hydroformylation using xanthene-based diphosphine ligands. liv.ac.uk

Applications in Homogeneous Catalysis

Ligands derived from the 9,9-dimethylxanthene (B1361183) scaffold have proven to be highly effective in a range of homogeneous catalytic reactions. While specific data for ligands derived directly from 9,9-Dimethyl-9H-xanthen-4-amine are not extensively documented in the literature, the performance of its close analogue, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), provides a strong indication of the potential of this ligand family. The shared rigid backbone and geometric constraints suggest that amine-functionalized derivatives would also be effective in similar catalytic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, C-N Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial for the success of these transformations, influencing catalyst stability, activity, and substrate scope. Xantphos has been widely employed in these reactions due to its ability to stabilize the active palladium(0) species and facilitate key steps in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. Catalytic systems based on palladium and Xantphos have demonstrated high efficiency in the coupling of various aryl bromides and chlorides with phenylboronic acids.

Negishi Coupling: This reaction couples organic halides or triflates with organozinc compounds. The Negishi coupling is valued for its ability to form C(sp²)–C(sp³) bonds. The stereochemical outcome of Negishi couplings on alkenyl halides has been found to be dependent on the ligand used on the palladium catalyst.

C-N Coupling (Buchwald-Hartwig Amination): The formation of carbon-nitrogen bonds via palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the synthesis of anilines and their derivatives. Xantphos has been shown to be an effective ligand in these reactions, facilitating the coupling of a wide range of amines and aryl halides. The following table summarizes the performance of a Xantphos-based palladium catalyst in the C-N coupling of various aryl bromides with morpholine.

| Aryl Bromide | Yield (%) |

|---|---|

| 4-Bromotoluene | 98 |

| 4-Bromoanisole | 99 |

| 2-Bromotoluene | 91 |

| 1-Bromonaphthalene | 96 |

Rhodium-Catalyzed Transformations (e.g., Hydroformylation, Dehydrocoupling, C-H/C-S Activation)

Rhodium catalysts, when paired with appropriate ligands, are powerful tools for a variety of chemical transformations. The electronic and geometric properties of xanthene-based ligands make them well-suited for several rhodium-catalyzed processes.

Hydroformylation: This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. It is a large-scale industrial process for the production of aldehydes. The regioselectivity of the reaction (formation of linear vs. branched aldehydes) is a critical challenge. Diphosphine ligands based on xanthene-like backbones are highly effective in rhodium-catalyzed hydroformylation, demonstrating excellent regioselectivity for the linear aldehyde. The wide bite angle of these ligands is a key factor in achieving this selectivity.

The table below illustrates the effect of the ligand bite angle on the regioselectivity of the rhodium-catalyzed hydroformylation of 1-octene.

| Ligand Backbone | Bite Angle (°) | Linear:Branched Ratio |

|---|---|---|

| DPEphos-type | 102 | 98.1:1.9 |

| Xantphos-type | 111 | >99:1 |

| Thixantphos-type | 115 | >99:1 |

Dehydrocoupling: Rhodium complexes of xanthene-based ligands have been shown to be active catalysts for the dehydrocoupling of amine-boranes. This reaction is of interest for hydrogen storage applications and for the synthesis of boron-nitrogen containing polymers. For instance, {Rh(xantphos)}-based dimers are active catalysts for the dehydropolymerization of H₃B·NMeH₂ to form polymeric [H₂BNMeH]ₙ and the dehydrocoupling of H₃B·NMe₂H to form the dimeric product [H₂BNMe₂]₂ at low catalyst loadings. nih.govresearchgate.net

C-H/C-S Activation: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. Rhodium catalysts are known to mediate C-H activation, and the design of the ligand is crucial for controlling the reactivity and selectivity of these processes. While specific data for this compound derivatives in this area is limited, the principles of ligand design suggest that their steric and electronic properties could be harnessed to direct C-H activation at specific sites. Similarly, the activation and functionalization of C-S bonds are important for the synthesis of organosulfur compounds.

Exploration of Other Transition Metal-Catalyzed Processes

Ligands incorporating the 9,9-dimethyl-9H-xanthene backbone are renowned for their ability to facilitate challenging cross-coupling reactions due to the wide "bite angle" enforced by the rigid scaffold. While palladium-catalyzed C-C and C-N bond-forming reactions are common, ligands derived from xanthene-amine precursors are being explored in other important transition metal-catalyzed processes. The introduction of an amine functionality allows for the creation of hemilabile ligands or N,N-bidentate chelators that can influence the stability and reactivity of the catalytic center.

Research into related systems demonstrates that palladium catalysts supported by ligands with amine donors are effective in reactions such as the dehydrogenation of formic acid and C-H activation/functionalization. For instance, the development of photoexcited-state palladium catalysis has enabled dehydrogenative β-sulfonylation of amines, showcasing a pathway where amine-ligated metal centers can facilitate challenging C(sp³)–H activation. nih.gov

Furthermore, the principles of ligand design suggest that chelating amines on a rigid backbone could be applied to olefin polymerization. The geometry around the metal center, dictated by the ligand, is crucial in determining polymer properties. While not specifically demonstrated for this compound derivatives, related palladium complexes with chelating amine-imine ligands have shown high thermal stability and unique capabilities in the copolymerization of ethylene and methyl acrylate.

The table below summarizes potential applications for xanthene-amine derived ligands based on established reactivity patterns of related catalytic systems.

| Catalytic Process | Potential Metal Center | Role of Xanthene-Amine Ligand | Research Findings in Analogous Systems |

| C-H Olefination | Palladium (Pd) | Stabilize cationic intermediates; control regioselectivity. | S,O-ligands have been shown to promote C-H olefination of non-directed arenes by triggering the formation of more reactive cationic palladium species. nih.govrsc.orgdntb.gov.ua |

| Dehydrogenation | Palladium (Pd), Ruthenium (Ru) | Provide hemilabile coordination to open a coordination site for substrate binding. | Pyridylidene amine ligands at palladium have demonstrated state-of-the-art activity in the catalytic dehydrogenation of formic acid. |

| Ethylene Polymerization | Nickel (Ni), Palladium (Pd) | Control polymer molecular weight and branching through steric and electronic effects. | Dinuclear α-diimine Ni(II) and Pd(II) complexes with xanthene bridges are active catalysts for ethylene polymerization and copolymerization. |

| C-N Cross-Coupling | Palladium (Pd), Copper (Cu) | Accelerate reductive elimination, the product-forming step. | The development of phosphine ligands like Xantphos has been instrumental in advancing Pd-catalyzed N-arylation reactions. nih.gov |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to improving catalyst performance. For ligands built upon the xanthene framework, mechanistic studies often focus on how the backbone's structural properties influence the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Detailed mechanistic studies on related catalytic systems provide a blueprint for understanding the pathways involving xanthene-amine ligands. In palladium-catalyzed C-H functionalization, for example, a key question is the nature of the rate-determining step. Kinetic studies, isotope effects, and the isolation of intermediates in analogous systems suggest that C-H activation is often the rate-determining step. rsc.org

A generalized catalytic cycle for a Pd-catalyzed C-H olefination is illustrative:

Precatalyst Activation: A Pd(II) precatalyst, often Pd(OAc)₂, coordinates with the ligand.

C-H Activation: The complex interacts with the aromatic substrate, cleaving a C-H bond to form an arylpalladium(II) intermediate. This step is often facilitated by a concerted metalation-deprotonation (CMD) pathway.

Olefin Coordination and Insertion: An olefin coordinates to the arylpalladium(II) species, followed by migratory insertion into the Pd-Aryl bond.

β-Hydride Elimination: This step forms the C-C bond of the final product and generates a palladium(II)-hydride species.

Reductive Elimination/Catalyst Regeneration: The Pd(II)-hydride species reductively eliminates HX, regenerating the active Pd(0) catalyst, or is re-oxidized to Pd(II) to restart the cycle.

Throughout this cycle, the ligand's role is to stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and modulate the electronic properties of the metal to facilitate key steps like C-H activation and reductive elimination.

The 9,9-dimethyl-9H-xanthene backbone is not perfectly rigid and can exhibit fluxional behavior. This flexibility allows it to adopt various coordination modes to accommodate the geometric requirements of different metal centers and intermediates throughout a catalytic cycle. The diphosphine analogue, Xantphos, is known to coordinate to a single metal center in both cis- and trans-chelating fashions. medchemexpress.com

A particularly important discovery was the ability of the xanthene backbone to engage in a meridional, pincer-like κ³-P,O,P coordination mode, where the central ether oxygen atom binds to the metal center. This has been observed in iridium and rhodium complexes and is crucial in processes like alkene hydroacylation. This hemilabile behavior, where the oxygen can reversibly bind and unbind, is thought to open up a coordination site for the substrate to interact with the metal.

For a hypothetical ligand derived from this compound, similar coordination modes can be envisioned:

κ¹-N Coordination: The amine could act as a simple monodentate ligand.

κ²-N,N' Chelation: In a 4,5-diamino substituted xanthene, the two nitrogen atoms could form a bidentate chelate, with the bite angle being a critical determinant of catalytic activity.

κ³-N,O,N' Pincer Coordination: Analogous to the κ³-P,O,P mode of Xantphos, a di-aminated xanthene ligand could coordinate in a meridional fashion, utilizing the central oxygen atom. This would create a rigid, well-defined coordination sphere that could impart high stability and unique selectivity to the catalyst.

The interaction between the ligand and the metal is a dynamic process. Variable-temperature NMR studies on related RuHCl(CO)(L) complexes (where L is a Xantphos-type ligand) have revealed a "flipping" of the xanthene backbone, which influences the accessibility of the metal center. Such dynamic behavior would be expected for amine derivatives as well and would be a critical factor in their performance as ligands in catalysis.

Spectroscopic Analysis Techniques for Structural Characterization of 9,9 Dimethyl 9h Xanthen 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

For ¹H NMR of 9,9-Dimethyl-9H-xanthen-4-amine, one would expect to observe distinct signals corresponding to each unique proton environment. The two methyl groups at the C9 position are chemically equivalent and would appear as a sharp singlet, integrating to six protons, likely in the upfield region (around 1.3-1.7 ppm). The aromatic protons on the xanthene rings would produce a complex series of multiplets in the downfield region (typically 6.5-8.0 ppm). The position of the amino group (-NH₂) would introduce further complexity and specific chemical shifts for the protons on its adjacent aromatic ring. The amine protons themselves would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key signals would include the quaternary C9 carbon, the two equivalent methyl carbons, and the distinct aromatic carbons. The carbon atom bonded to the amino group (C4) would be significantly influenced by the nitrogen's electron-donating nature, causing a characteristic shift.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent aromatic protons, helping to trace the connectivity within the benzene (B151609) rings. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₅H₁₅NO.

The electron ionization (EI) mass spectrum would also display a characteristic fragmentation pattern. Expected fragmentation pathways would likely involve the loss of a methyl group (M-15) from the gem-dimethyl bridge, leading to a stable cation. Other fragmentations could include cleavages around the ether linkage or the loss of the amino group. Analysis via GC-MS would confirm the purity of the compound and provide its mass spectrum simultaneously.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Infrared (IR) spectroscopy would be expected to show characteristic absorption bands. Key features would include N-H stretching vibrations from the primary amine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching bands would be observed above 3000 cm⁻¹. The C-O-C asymmetric stretching of the xanthene ether linkage would produce a strong band around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy , being complementary to IR, would also be valuable. Aromatic ring vibrations are often strong in Raman spectra. While the N-H stretch is typically weak in Raman, the symmetric C-C stretching of the aromatic rings would be prominent.

Electronic Absorption and Emission Spectroscopy for Optical Properties (UV-Vis, Photophysical Studies)

UV-Visible spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorptions in the UV region, characteristic of the π-π* transitions of the aromatic xanthene system. The presence of the amino group, an auxochrome, would likely cause a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 9,9-dimethylxanthene (B1361183), extending absorption to longer wavelengths.

Photophysical studies , including fluorescence spectroscopy, would characterize the emission properties of the molecule upon excitation. Many xanthene derivatives are known to be fluorescent, and the introduction of an amino group could enhance or modify these properties. Such studies would determine the emission maxima, fluorescence quantum yield, and lifetime, providing insights into the behavior of the molecule in its excited state.

After a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , it has been determined that specific computational and theoretical studies as outlined in the user's request are not publicly available.

Detailed research findings, including specific data required for tables on quantum chemical calculations (DFT, TD-DFT), geometry optimization, frontier molecular orbitals (FMO), natural bonding orbitals (NBO), charge transfer, reaction mechanisms, and intermolecular interaction analyses (Hirshfeld, QTAIM) for this particular compound could not be located in the indexed scientific literature.

While computational studies exist for other xanthene derivatives, such as 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and various Xantphos-related complexes nih.govstrem.comresearchgate.netnih.gov, these findings are not directly applicable to this compound due to significant structural differences. Applying data from these distinct molecules would violate the requirement to focus solely on the specified compound.

General principles and methodologies for the requested computational techniques are well-documented uni-muenchen.deresearchgate.netnumberanalytics.comyoutube.comnih.govnih.govq-chem.com, but their specific application and the resulting data for this compound are absent from the available resources. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables as requested is not possible at this time.

Computational Chemistry and Theoretical Studies on 9,9 Dimethyl 9h Xanthen 4 Amine

Prediction and Validation of Spectroscopic Data (e.g., IR Frequencies, Electronic Absorption Spectra)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like 9,9-Dimethyl-9H-xanthen-4-amine, providing insights that complement and guide experimental work. Theoretical calculations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the prediction of infrared (IR) vibrational frequencies and electronic absorption spectra. nih.govresearchgate.netresearchgate.netrsc.orgacs.orgresearchgate.net The validation of these theoretical predictions against experimental data is a critical step to ensure the accuracy of the computational models. researchgate.netnih.gov

Prediction and Validation of Infrared (IR) Frequencies

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. DFT calculations are widely employed to compute the harmonic vibrational frequencies of molecules in the gas phase. researchgate.net These calculations can predict the positions of absorption bands in the IR spectrum corresponding to specific vibrational modes, such as stretching, bending, and wagging of chemical bonds. diva-portal.orgyoutube.com

For a molecule like this compound, key vibrational modes include the N-H stretching of the amine group, aromatic and aliphatic C-H stretching, C-N stretching, and the characteristic asymmetric and symmetric stretching of the C-O-C ether linkage in the xanthene core.

However, calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set in the calculations. researchgate.net To improve the agreement with experimental data, a scaling factor is commonly applied to the computed frequencies. researchgate.net The validation process involves comparing these scaled theoretical frequencies with experimentally measured IR spectra. researchgate.net An excellent correlation between the two confirms the accuracy of the optimized molecular geometry and the computational method used. researchgate.net

While specific experimental and computational studies on this compound are not extensively documented in the literature, we can construct a representative comparison based on established data for similar functional groups and xanthene derivatives. researchgate.networldscientific.comnist.gov

Interactive Table 1: Representative Comparison of Calculated and Experimental IR Frequencies for Key Functional Groups in a Xanthene Amine Structure

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) (Scaled) | Typical Experimental Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500-3400 | ~3500-3300 |

| N-H Symmetric Stretch | ~3400-3300 | ~3400-3250 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H Stretch | ~2980-2850 | ~2980-2850 |

| C-N Stretch (Aromatic) | ~1350-1250 | ~1350-1250 |

| C-O-C Asymmetric Stretch | ~1250-1200 | ~1250-1200 |

| C-O-C Symmetric Stretch | ~1100-1020 | ~1100-1020 |

Note: The values presented are typical ranges for the specified functional groups and are intended for illustrative purposes. Actual values for this compound may vary.

Prediction and Validation of Electronic Absorption Spectra

The electronic absorption spectrum of a molecule, typically measured by UV-Vis spectroscopy, provides information about the electronic transitions from the ground state to various excited states. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting these spectra. rsc.orgcecam.org TD-DFT calculations yield the excitation energies (which can be converted to absorption wavelengths, λmax), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π, n→π) by identifying the molecular orbitals involved. nih.gov

For this compound, the chromophore is the entire aminoxanthene system. The electronic spectrum is expected to be dominated by π→π* transitions within the aromatic system, with potential contributions from n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The position of the amine group and the dimethyl substitution on the xanthene bridge can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths. nih.gov

Validation of TD-DFT results involves comparing the calculated λmax values with the absorption maxima observed in the experimental UV-Vis spectrum. researchgate.netnih.gov The choice of the DFT functional and basis set can significantly impact the accuracy of the predictions, and different functionals may be benchmarked to find the best agreement with experimental results. nih.govacs.org Studies on related xanthene derivatives show that TD-DFT can successfully predict their absorption maxima, often within a reasonable margin of error. worldscientific.comresearchgate.net

Interactive Table 2: Representative TD-DFT Predicted Electronic Transitions for a Xanthene Chromophore

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~320 | 0.05 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~295 | 0.12 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~270 | 0.45 | HOMO → LUMO+1 (π→π*) |

Note: This table is illustrative and based on typical results for xanthene-based chromophores. The actual predicted and experimental values for this compound would depend on specific computational parameters and solvent conditions.

The synergy between computational prediction and experimental validation is crucial for a deep understanding of the spectroscopic properties of this compound. Theoretical models can elucidate the nature of the observed spectral features, while experimental data provide the ultimate benchmark for the accuracy of the computational methods. researchgate.net

Future Research Directions and Advanced Applications of 9,9 Dimethyl 9h Xanthen 4 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of xanthene derivatives has been a major focus of organic chemistry due to their wide range of biological and material applications. amazonaws.comresearchgate.net Future research will likely concentrate on developing more environmentally friendly and efficient methods for synthesizing 9,9-Dimethyl-9H-xanthen-4-amine and its precursors. Current trends in green chemistry, such as the use of ultrasound-assisted synthesis and novel catalytic systems, offer promising avenues. nih.gov

Research into sustainable methodologies could involve:

Heterogeneous Catalysis: Employing recyclable catalysts, such as copper-amine complexes immobilized on zeolite supports, has proven effective for general xanthene synthesis, offering high yields and easy catalyst recovery. chemmethod.comchemmethod.com Future work could adapt these systems for the specific, regioselective amination of the 9,9-dimethylxanthene (B1361183) core.

Eco-Friendly Catalysts and Solvents: The use of biodegradable catalysts, like lime juice, or solvent-free conditions with recyclable nanocatalysts (e.g., Fe₃O₄@SiO₂@CeO₂) represents a significant step toward sustainable chemical production. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors could offer improved control over reaction parameters, leading to higher yields, enhanced safety, and easier scalability compared to traditional batch processes.

A comparative look at catalysts used in modern xanthene synthesis highlights the potential for greener alternatives.

| Catalyst System | Reaction Conditions | Typical Yields | Key Advantages |

| Copper-amine on NaY Zeolite chemmethod.comchemmethod.com | 60°C in Ethanol | 84-97% | Reusable for up to 12 cycles, environmentally friendly. |

| CeO₂-decorated SiO₂@Fe₃O₄ researchgate.net | Solvent-free | Up to 97% | Magnetically separable, reusable for at least 6 cycles. |

| Lime Juice with Ultrasound nih.gov | Ultrasound irradiation | 89% | Eco-friendly catalyst, reduced reaction time. |

| Methane Sulfonic Acid on Graphene Oxide orgchemres.org | Solvent-free | High | No by-products, short reaction time, catalyst is reusable. |

Development of Highly Efficient and Selective Xanthene-Amine Ligands for Challenging Catalytic Transformations

The most well-known derivative of the 9,9-dimethylxanthene scaffold is Xantphos, a diphosphine ligand celebrated for its wide "bite angle" (the P-Metal-P angle), which is crucial in controlling the selectivity of catalytic reactions like hydroformylation and cross-coupling. entegris.comwikipedia.org The amine analogue, this compound, presents an opportunity to develop a new class of ligands.

Future research in this area would focus on:

Synthesis of P,N-Ligands: Derivatizing the amine group to introduce a phosphine (B1218219) moiety would create a hybrid P,N-ligand. Such ligands are highly sought after in asymmetric catalysis due to their unique electronic and steric properties.

Application in Cross-Coupling Reactions: Palladium complexes of Xantphos are effective in various coupling reactions, including amidation and α-arylation of ketones. entegris.com Investigating palladium complexes of this compound or its derivatives in similar transformations, such as Buchwald-Hartwig amination or Negishi coupling, could reveal novel catalytic activity. alfa-chemistry.com

Hydroaminomethylation: Rhodium/Xantphos systems are used for the hydroaminomethylation of olefins. entegris.com A catalyst system based on the amine-containing scaffold could offer new selectivity or efficiency in reactions that directly install amino groups.

Computational Design and Rational Synthesis of this compound Derivatives with Tailored Electronic and Steric Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized. This "in silico" approach can accelerate the discovery of new ligands and materials by identifying the most promising candidates for synthesis.

Future directions include:

Modeling Ligand Properties: Using Density Functional Theory (DFT), researchers can calculate key properties of potential ligands, such as the bite angle, ligand-metal bond strengths, and the electronic environment at the metal center. This would allow for the rational design of derivatives of this compound with optimized properties for specific catalytic reactions.

Structure-Activity Relationship (SAR) Studies: As seen in the development of other scaffolds like benzoxazines, computational analysis can guide the synthesis of analogues with enhanced biological or material properties. mdpi.com By systematically modifying substituents on the xanthene rings or the amine group, SAR models can be built to correlate molecular structure with catalytic performance or material function.

Integration of this compound into Complex Molecular Architectures for Advanced Functional Materials

The rigid and photophysically active xanthene core is a common component in dyes and fluorescent probes. amazonaws.com The presence of a primary amine group on the this compound scaffold provides a reactive handle for incorporating this unit into larger, functional systems.

Potential research avenues are:

Polymer Synthesis: The amine group can act as a monomer or a site for grafting onto a polymer backbone. The resulting materials could possess unique optical or thermal properties, with potential applications in organic light-emitting diodes (OLEDs) or sensors.

Fluorescent Probes: The xanthene structure is the core of many fluorescent dyes. The amine group can be functionalized to create chemosensors that exhibit a change in fluorescence upon binding to specific ions or molecules.

Advanced Dyes: Xanthene-based compounds are used in laser technologies and solar cells. amazonaws.com The amine group can be used to tune the absorption and emission wavelengths of the chromophore, potentially leading to more efficient dyes for these applications.

Investigation of the Role of this compound Scaffolds in Protecting Group Chemistry and Peptide Synthesis Research

Protecting reactive functional groups is a fundamental strategy in multi-step organic synthesis, particularly in the synthesis of peptides. nih.gov The xanthenyl (Xan) group is already established as an effective protecting group for the side-chain amide of asparagine (Asn) and glutamine (Gln) in solid-phase peptide synthesis. nih.gov

Future investigations could explore:

New Protecting Groups: The 9,9-dimethylxanthenyl scaffold could be evaluated as a new protecting group. The gem-dimethyl substitution at the 9-position may offer different stability and cleavage kinetics compared to the parent xanthenyl group, potentially providing advantages in specific synthetic contexts.

Improved Solubility: A significant challenge in peptide synthesis is the poor solubility of protected peptide fragments. The development of more polar protecting groups is an active area of research. frontiersin.org Derivatives of this compound could be designed to enhance the solubility of peptide intermediates.

Orthogonal Strategies: The stability of the xanthenyl group to certain reagents allows for "orthogonal" protection schemes, where different protecting groups can be removed selectively. Research could confirm if the 9,9-dimethylxanthenyl group maintains this useful orthogonality, allowing for its integration into complex synthetic strategies for chemically modified peptides and small proteins. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9,9-Dimethyl-9H-xanthen-4-amine, and how can its purity be validated?

- Methodology : The compound is synthesized via acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone derivatives, followed by alkylation and Grignard reactions (e.g., using o-tolylmagnesium bromide) . Purification involves column chromatography and recrystallization. Purity validation employs techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). For structural confirmation, single-crystal X-ray diffraction (SC-XRD) using software like SHELX is recommended.

Q. How can the electronic and steric effects of the 9,9-dimethyl group on the xanthene scaffold be computationally modeled?

- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can optimize the molecular geometry. Local spin-density and gradient corrections in DFT models help predict steric hindrance and electron density distribution . Comparative analysis with non-methylated analogs (e.g., xanthene-4-amine) quantifies electronic perturbations.

Advanced Research Questions

Q. How does the conjugation pathway in this compound derivatives influence their nonlinear optical (NLO) properties?

- Methodology : Design chromophores by functionalizing the amine group with electron-donor (e.g., diphenylamino) and acceptor (e.g., nitro, cyano) groups. Measure hyperpolarizability (βHRS) via hyper-Rayleigh scattering (HRS) . Correlate results with DFT-derived parameters (e.g., transition dipole moments, optical gaps) . For structural insights, perform SC-XRD to analyze bond-length alternation and conjugation continuity .

Q. What strategies resolve contradictions in catalytic performance when using 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos derivatives) as ligands?

- Methodology : Screen reaction conditions (solvent polarity, temperature, metal center) to identify steric/electronic mismatches. Use cyclic voltammetry (CV) to study ligand-metal redox compatibility. Compare turnover frequencies (TOFs) with crystallographic data (e.g., bite angles from SC-XRD) . For conflicting catalytic data, conduct control experiments with alternative ligands (e.g., BINAP) to isolate ligand-specific effects.

Q. How can capillary electrophoresis-mass spectrometry (CE-MS) resolve discrepancies in purity assessments of combinatorial libraries derived from this compound?

- Methodology : Employ CE-MS with electrospray ionization (ESI) to separate and identify disubstituted xanthene derivatives. Use a pH-stable buffer (e.g., ammonium acetate, pH 7.0) to minimize degradation. Quantify impurities via peak integration and tandem MS (MS/MS) fragmentation patterns. Cross-validate with reverse-phase HPLC using C18 columns and UV-Vis detection (λ = 254 nm) .

Q. What experimental and computational approaches validate the thermal stability of this compound-based chromophores for photonic applications?

- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures. Pair with time-dependent DFT (TD-DFT) simulations to model excited-state stability. For photostability, expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via UV-Vis spectroscopy. Compare with control compounds lacking methyl groups to assess steric stabilization effects .

Data Analysis and Interpretation

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound derivatives?

- Methodology : Re-examine crystal packing effects (e.g., π-π stacking) via SC-XRD that may distort bond lengths compared to solution-phase NMR data. Use solid-state NMR to bridge discrepancies. For computational validation, compare DFT-optimized gas-phase structures with experimental data, adjusting for solvent effects using polarizable continuum models (PCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.